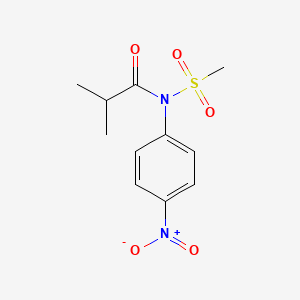
N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methylpropanamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the introduction of a 4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The industrial synthesis also emphasizes the importance of purity and consistency, often employing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-chlorophenyl)-
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-methoxyphenyl)-
- Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-aminophenyl)-
Uniqueness
Propanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound exhibits unique redox properties and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
61068-46-0 |
|---|---|
Molekularformel |
C11H14N2O5S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
2-methyl-N-methylsulfonyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-8(2)11(14)12(19(3,17)18)9-4-6-10(7-5-9)13(15)16/h4-8H,1-3H3 |
InChI-Schlüssel |
BVWDICPONWPZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


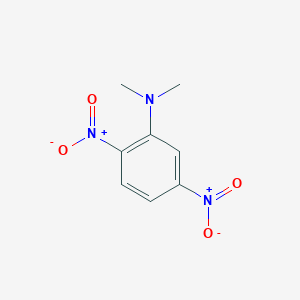
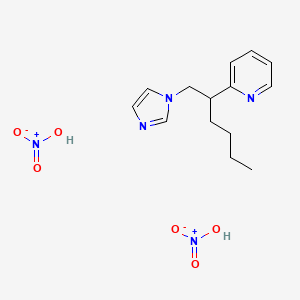

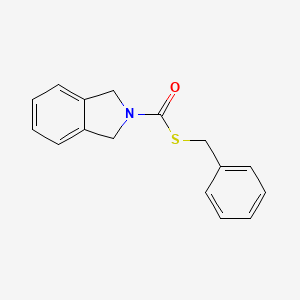

![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
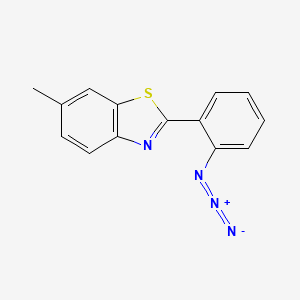
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)

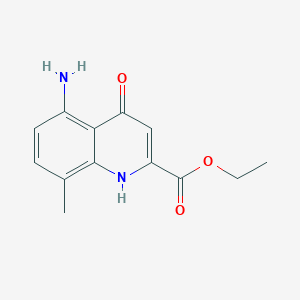
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)

